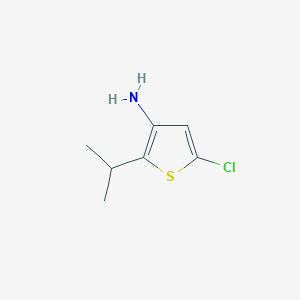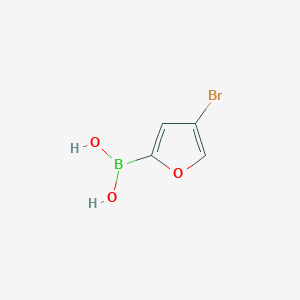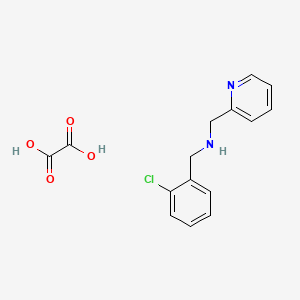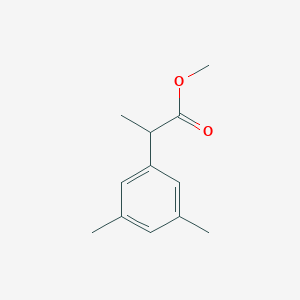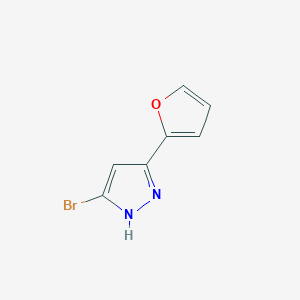
5-Bromo-3-(furan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(furan-2-yl)-1H-pyrazole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromine atom at the 5-position and a furan ring at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(furan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3-methyl-1H-pyrazole.
Bromination: The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces the bromine atom at the 5-position of the pyrazole ring.
Furan Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
5-Bromo-3-(furan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form 3-(furan-2-yl)-1H-pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 3-(furan-2-yl)-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-3-(furan-2-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
作用機序
The mechanism of action of 5-Bromo-3-(furan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
3-(Furan-2-yl)-1H-pyrazole: Lacks the bromine atom at the 5-position.
5-Chloro-3-(furan-2-yl)-1H-pyrazole: Contains a chlorine atom instead of a bromine atom at the 5-position.
5-Methyl-3-(furan-2-yl)-1H-pyrazole: Contains a methyl group instead of a bromine atom at the 5-position.
Uniqueness
5-Bromo-3-(furan-2-yl)-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of various derivatives and for studying structure-activity relationships in medicinal chemistry.
特性
分子式 |
C7H5BrN2O |
|---|---|
分子量 |
213.03 g/mol |
IUPAC名 |
5-bromo-3-(furan-2-yl)-1H-pyrazole |
InChI |
InChI=1S/C7H5BrN2O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H,9,10) |
InChIキー |
LZXITIGEJMJFNL-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=NNC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (S)-2-(chloromethyl)-3-(oxetan-2-ylmethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13324040.png)
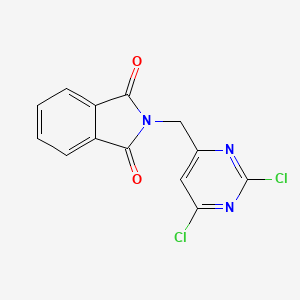
![(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13324053.png)
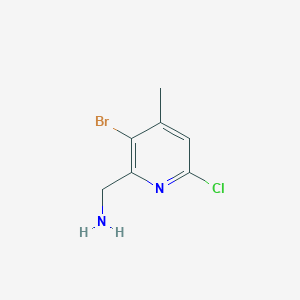
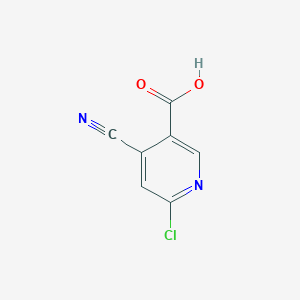
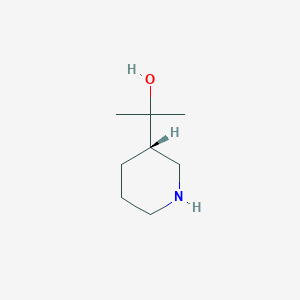
![1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324082.png)
![2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide](/img/structure/B13324084.png)
